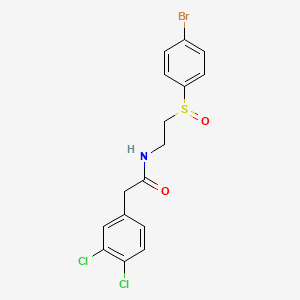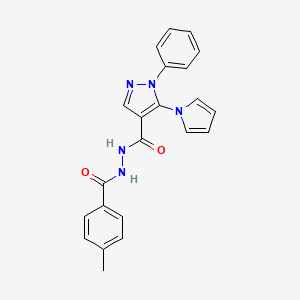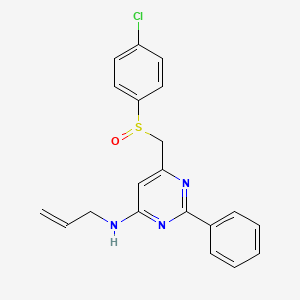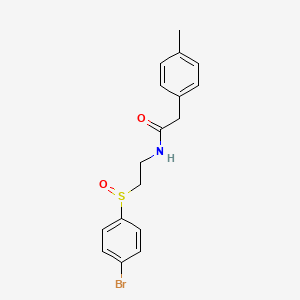
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide
Descripción general
Descripción
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide: is a synthetic organic compound that belongs to the class of sulfoxides It is characterized by the presence of a bromophenyl group, a sulfinyl group, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Bromophenyl Sulfoxide Intermediate: The initial step involves the oxidation of 4-bromothiophenol to form 4-bromophenyl sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Alkylation: The bromophenyl sulfoxide intermediate is then reacted with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethylamine moiety.
Acylation: The final step involves the acylation of the resulting intermediate with 2-(3,4-dichlorophenyl)acetyl chloride to form the target compound. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, copper(I) iodide.
Major Products
Oxidation: N-(2-((4-Bromophenyl)sulfonyl)ethyl)-2-(3,4-dichlorophenyl)acetamide.
Reduction: N-(2-((4-Bromophenyl)thio)ethyl)-2-(3,4-dichlorophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfoxides on biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular redox balance. The bromophenyl and dichlorophenyl groups may contribute to binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-((4-Chlorophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-difluorophenyl)acetamide: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
N-(2-((4-Bromophenyl)sulfinyl)ethyl)-2-(3,4-dichlorophenyl)acetamide is unique due to the combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of both sulfinyl and acetamide groups provides versatility in its interactions with various molecular targets.
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)sulfinylethyl]-2-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2S/c17-12-2-4-13(5-3-12)23(22)8-7-20-16(21)10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGHJAQLSBVLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCNC(=O)CC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)
![1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine](/img/structure/B3139203.png)
![ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3139211.png)
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole](/img/structure/B3139218.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)


![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)
![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)

![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)

